molecular formula C20H20N2O5 B2420420 n-Fmoc-n'-methyl-l-asparagine CAS No. 149204-93-3

n-Fmoc-n'-methyl-l-asparagine

Cat. No.: B2420420
CAS No.: 149204-93-3
M. Wt: 368.389
InChI Key: GCQNMZCRYMMHTM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Fmoc-n’-methyl-l-asparagine: is a derivative of the amino acid asparagine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing N-α-methyl-asparagine residues into peptides .

Mechanism of Action

Target of Action

N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.

Mode of Action

The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Action Environment

Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNMZCRYMMHTM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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